N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline
Description
N-[(E)-(5-Nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a Schiff base characterized by a conjugated system featuring a nitro-substituted thiophene ring, an azo group (-N=N-), and an aniline moiety. The compound adopts an E-configuration at both the imine (C=N) and azo bonds, which stabilizes the planar structure and enhances conjugation . Its synthesis typically involves condensation of 5-nitrothiophene-2-carbaldehyde with 4-(phenyldiazenyl)aniline under reflux conditions, a method analogous to other Schiff bases .
Key applications include:
Properties
CAS No. |
314279-67-9 |
|---|---|
Molecular Formula |
C17H12N4O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)17-11-10-16(24-17)12-18-13-6-8-15(9-7-13)20-19-14-4-2-1-3-5-14/h1-12H |
InChI Key |
UCCAPMUPCMZLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Higher oxidation state compounds such as nitroso derivatives.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Synthesis of Advanced Materials
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline serves as a building block in the synthesis of various advanced materials. Its unique electronic properties make it suitable for applications in organic semiconductors and sensors. The incorporation of thiophene units enhances the charge transport properties, making it valuable in electronic devices.
Research indicates that this compound exhibits potential antimicrobial activity due to the presence of the nitro group, which can generate reactive intermediates upon bioreduction. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Medicinal Chemistry
The compound is being explored for its therapeutic properties , particularly in anti-inflammatory and anticancer applications. The mechanism involves interaction with biological targets, where the nitro group can form reactive intermediates that disrupt cellular functions. This property is particularly relevant in drug development, where such interactions can lead to novel therapeutic agents.
Case Study 1: Antimicrobial Properties
A study published in PMC demonstrated that Schiff bases derived from similar structures exhibited significant antimicrobial activity against various pathogens. The nitro group was identified as a key functional element contributing to this activity, supporting further investigation into this compound for potential use as an antimicrobial agent .
Case Study 2: Electronic Applications
Research highlighted in IUCr Journals discussed the synthesis and characterization of related thiophene-based compounds for use in organic electronics. The findings indicated that these materials possess excellent charge mobility and stability, making them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with biological molecules. The compound can bind to DNA, proteins, and enzymes, altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The phenyldiazenyl group can also participate in electron transfer reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The Cambridge Structural Database (CSD) identifies structural analogs with variations in substituents and bonding configurations:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity and intermolecular interactions (e.g., hydrogen bonding), while methoxy groups improve solubility but reduce conjugation .
- Configuration : E-isomers (title compound) favor planar structures and stronger conjugation, whereas Z-isomers () exhibit steric hindrance, altering photophysical properties .
Pharmaceutical Potential
Biological Activity
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H15N3O2S, with a molecular weight of 329.38 g/mol. The compound features a thiophene ring, an aniline moiety, and a diazenyl group, contributing to its unique chemical properties.
Synthesis Methodology
The synthesis typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 4-phenyldiazenylaniline under acidic or basic conditions. The reaction can be represented as follows:
Structural Analysis
Crystal structure analysis reveals that the compound crystallizes in the orthorhombic space group . The dihedral angle between the thiophene and benzene rings is approximately 23.16°, indicating a non-planar conformation that may influence its biological activity. The presence of hydrogen bonds (C—H⋯O) and π–π stacking interactions contributes to the stability of the crystal structure .
Antimicrobial Properties
Research has shown that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of 5-nitrothiophene have been reported to possess antibacterial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group is believed to enhance this activity through mechanisms involving disruption of bacterial cell membranes.
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, where higher inhibition percentages correlate with stronger antioxidant properties .
Cytotoxicity Studies
Cytotoxicity assays on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. For example, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines at micromolar concentrations. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 329.38 g/mol |
| Antimicrobial Activity | Active against S. aureus and E. coli |
| Antioxidant Activity | Effective DPPH scavenger |
| Cytotoxicity (MCF-7) | IC50 = 15 µM |
| Cytotoxicity (HeLa) | IC50 = 12 µM |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cytotoxic Mechanism : A recent investigation into its effects on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline?
- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction. A typical procedure involves refluxing equimolar amounts of 5-nitrothiophene-2-carboxaldehyde and 4-[(E)-phenyldiazenyl]aniline in ethanol for 1–2 hours under stirring. Crystallization from ethanol yields the product (78–85% yield) . Key parameters include solvent polarity, reflux duration, and stoichiometric ratios. Ethanol is preferred due to its ability to stabilize intermediates and facilitate imine formation.
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization involves a combination of:
- Melting point analysis (reported range: 402–404 K for analogous compounds) .
- FT-IR spectroscopy to confirm C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1340 cm⁻¹) .
- ¹H/¹³C NMR to resolve aromatic proton environments and confirm conjugation .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve ambiguities in the compound’s tautomeric or stereoisomeric forms?
- Methodological Answer :
- UV-Vis spectroscopy identifies π→π* and n→π* transitions in the nitro and azo groups, with λmax values typically between 350–450 nm .
- DFT calculations (B3LYP/6-31G(d)) model molecular geometry, HOMO-LUMO gaps, and charge distribution. For example, azo group planarity and nitro group torsion angles can be validated against X-ray crystallographic data .
- X-ray crystallography (if single crystals are obtained) provides definitive bond lengths/angles, e.g., C=N (1.28–1.30 Å) and N=N (1.23–1.25 Å) .
Q. What experimental strategies address discrepancies in reported synthetic yields or spectral data?
- Methodological Answer :
- Controlled solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to optimize reaction kinetics .
- Time-resolved FT-IR/NMR : Monitor imine formation in real-time to identify side reactions (e.g., hydrolysis or oxidation) .
- Reproducibility protocols : Standardize drying conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize variability in nitro group reactivity .
Q. How does the electronic structure of the nitro and azo substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : The nitro group deactivates the thiophene ring, directing electrophilic substitution to the para position.
- Azo group conjugation : Enhances π-delocalization, stabilizing intermediates in Ullmann or Suzuki-Miyaura couplings.
- Experimental validation : Use cyclic voltammetry to quantify redox potentials (e.g., nitro group reduction at −0.5 to −0.7 V vs. Ag/AgCl) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
